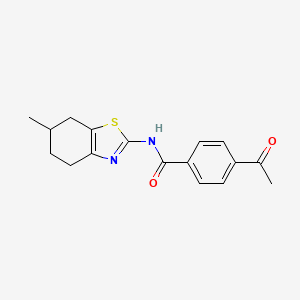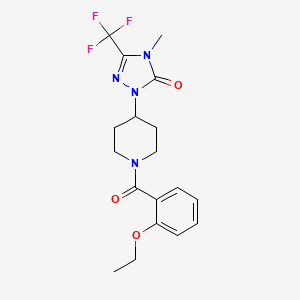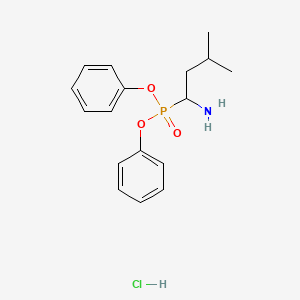![molecular formula C25H28Cl2O3 B2469558 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate CAS No. 306730-19-8](/img/structure/B2469558.png)
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate is a chemical compound with the molecular formula C25H28Cl2O3 and a molecular weight of 447.39 .
Molecular Structure Analysis
The molecular structure of this compound consists of 25 carbon atoms, 28 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
UV Cross-Linkable Polymer Based on Triazine
- Research Summary : Synthesis and characterization of polymers, including 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate derivatives, were conducted. These polymers demonstrated enhanced photocrosslinking properties, suitable for applications requiring controlled UV exposure. Thermal stability and molecular weights of the polymers were around 10,000 g/mol (Suresh et al., 2016).
Photocrosslinkable Polymer Synthesis
- Research Summary : Investigated the reactivity ratio and photocrosslinking studies of polymers based on 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate. These polymers showed increased photocrosslinking rates and good thermal stability, with applications in materials requiring UV-reactive properties (Suresh et al., 2016).
Polymeric Drug Applications
- Research Summary : Explored the synthesis of polymers derived from chalcone derivatives, including 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate, for potential biological applications. These polymers were studied for their antimicrobial activity and in vitro drug release properties, indicating potential applications in drug delivery systems (Suresh et al., 2014).
In vitro Drug Release from Hydrogels
- Research Summary : Development of crosslinked polymeric hydrogels using derivatives of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate. These hydrogels showed controlled drug release rates dependent on various factors, making them suitable for biomedical applications, particularly in drug delivery systems (Arun & Reddy, 2005).
Corrosion Inhibition Properties
- Research Summary : Studied the effect of chalcone derivatives, similar in structure to 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate, on mild steel corrosion inhibition. These compounds demonstrated high inhibition activities and could be applicable in materials science, particularly in corrosion prevention (Lgaz et al., 2017).
Antimicrobial Polymeric Drug Studies
- Research Summary : Focused on the antimicrobial activity of polymers synthesized from derivatives including 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl acrylate. These polymers showed potential in combating various microorganisms, indicating their utility in the development of antimicrobial agents (Arun, Reddy, & Rajkumar, 2003).
Mecanismo De Acción
Target of Action
The primary targets of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate are dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and protein kinase B (PKB, AKT) . These kinases play a crucial role in cell signaling pathways, regulating cell growth, survival, and metabolism.
Mode of Action
The compound interacts with its targets by inhibiting the DYRK1A-PKB/AKT signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in cellular processes.
Biochemical Pathways
The affected pathway is the DYRK1A-PKB/AKT signaling pathway . This pathway is involved in various cellular processes, including cell growth and survival. The inhibition of this pathway by the compound can lead to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
The compound’s action results in significant inhibition of the growth and migration of cancer cells . It also induces cell cycle arrest in the G0/G1 phase and up-regulates pro-apoptotic proteins such as cleaved poly ADP-ribose polymerase (Cleaved-PARP) and Bcl2-associated X protein (Bax), while down-regulating the anti-apoptotic protein Bcl-2 . This leads to the induction of cell apoptosis.
Propiedades
IUPAC Name |
[4-[(Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] decanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2O3/c1-2-3-4-5-6-7-8-9-25(29)30-22-15-11-20(12-16-22)24(28)17-13-19-10-14-21(26)18-23(19)27/h10-18H,2-9H2,1H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTYLZACQRNWSO-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2469477.png)
![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)
![N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2469481.png)
![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)


![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)





![8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469496.png)
![3-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide](/img/structure/B2469498.png)
